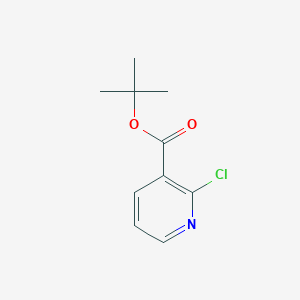

Tert-butyl 2-chloronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRYJISKTILWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458342 | |

| Record name | TERT-BUTYL 2-CHLORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232951-83-6 | |

| Record name | TERT-BUTYL 2-CHLORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of Tert-butyl 2-chloronicotinate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of tert-butyl 2-chloronicotinate, a pivotal building block in the construction of complex molecular architectures. This document outlines its utility in key cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate its application in pharmaceutical and materials science research.

This compound has emerged as a valuable and versatile intermediate in organic synthesis. Its unique electronic and steric properties, conferred by the electron-withdrawing pyridine ring, the sterically demanding tert-butyl ester, and the reactive chloro-substituent, make it an ideal substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This guide details its application in three of the most significant palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. This compound serves as an excellent electrophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl boronic acids to produce substituted bipyridine derivatives, which are prevalent motifs in numerous biologically active compounds.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |

| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid and can be adapted for this compound.[1]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes. This compound can be effectively coupled with terminal alkynes under palladium/copper catalysis to yield tert-butyl 2-(alkynyl)nicotinates, which are valuable precursors for a variety of heterocyclic compounds and conjugated materials. Microwave-assisted protocols have been shown to significantly accelerate these reactions.

Quantitative Data for Microwave-Assisted Sonogashira Coupling of Halo-pyridines

The following data for the coupling of a related chloropyridine derivative illustrates the efficiency of microwave-assisted Sonogashira reactions.

| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 1 | 2-Amino-3-chloropyrazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMSO | 80 | 100 | 5 | 87 (after deprotection) |

Data adapted from a study on a similar heterocyclic system, demonstrating the general applicability of the method.

Detailed Experimental Protocol for Microwave-Assisted Sonogashira Coupling

This protocol for the Sonogashira coupling of a substituted chloropyridine can be adapted for use with this compound.

Materials:

-

This compound (10 mmol)

-

Terminal alkyne (e.g., Trimethylsilylacetylene, 20 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.11 g)

-

Copper(I) iodide (0.1 g)

-

Triethylamine (30 mmol)

-

Dimethyl sulfoxide (2 mL)

Procedure:

-

In a sealed microwave vessel, combine this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and dimethyl sulfoxide.

-

Irradiate the mixture in a microwave reactor at 80 W for 5-10 minutes at 100 °C.

-

Cool the reaction mixture to room temperature.

-

If a silyl-protected alkyne was used, add methanolic sodium hydroxide solution (10%) to deprotect.

-

Remove the solvent under reduced pressure.

-

Add water (50 mL) to the residue and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.

Quantitative Data for Buchwald-Hartwig Amination of this compound

The following table details the successful amidation of this compound with benzamide.

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzamide | Buchwald Pd G3 Precatalyst (5) | 1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf) | Cs₂CO₃ | 2-MeTHF | 40 | 24 | 95 |

Data obtained from a study focused on a subsequent zinc-catalyzed reaction, with the Buchwald-Hartwig amination being the initial step.

Detailed Experimental Protocol for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amidation of this compound with benzamide.

Materials:

-

This compound (1.0 equiv)

-

Benzamide (1.2 equiv)

-

Buchwald Pd G3 Precatalyst (5 mol%)

-

1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

In a glovebox, to a vial equipped with a magnetic stir bar, add the Buchwald Pd G3 precatalyst, 1,1′-bis(dicyclohexylphosphino)ferrocene, and cesium carbonate.

-

Add this compound and benzamide to the vial.

-

Add 2-methyltetrahydrofuran to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Monitor the reaction by a suitable analytical method (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over a drying agent, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly effective and versatile building block in palladium-catalyzed cross-coupling reactions. Its successful application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides synthetic chemists with a powerful tool for the construction of a diverse array of complex molecules with applications in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to employ this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Tert-butyl 2-chloronicotinate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tert-butyl 2-chloronicotinate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive chloro-substituted pyridine ring with a sterically bulky tert-butyl ester, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, a form of vitamin B3. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a tert-butoxycarbonyl group at the 3-position.

Chemical Structure:

The presence of the electron-withdrawing chlorine atom and the ester group significantly influences the reactivity of the pyridine ring, making the 2-position susceptible to nucleophilic substitution and the 4- and 6-positions activated for various transformations. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2-chloropyridine-3-carboxylate | N/A |

| CAS Number | 232951-83-6 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | N/A |

| SMILES | CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl | [1] |

Synthesis of this compound

The synthesis of this compound is a critical step for its subsequent use. While a specific, detailed experimental protocol is not widely published, a general and plausible synthetic route involves the esterification of 2-chloronicotinic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from nicotinic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification of 2-Chloronicotinic Acid

This protocol describes a general method for the tert-butylation of a carboxylic acid, which can be adapted for the synthesis of this compound.

Materials:

-

2-Chloronicotinic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add tert-butanol (1.1 to 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.[2][]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents) or a more specialized ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene/Water (e.g., 4:1 v/v) solvent mixture

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 2-phenylnicotinate product.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[6][7][8]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

-

This compound (1 equivalent)

-

Aniline (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add this compound and anhydrous toluene.

-

Add aniline to the mixture.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[9]

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following tables summarize the expected spectroscopic data based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | dd | 1H | H-6 |

| ~8.0 | dd | 1H | H-4 |

| ~7.3 | dd | 1H | H-5 |

| 1.5-1.6 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~152 | C-2 |

| ~150 | C-6 |

| ~139 | C-4 |

| ~125 | C-3 |

| ~123 | C-5 |

| ~82 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Table 4: Predicted FT-IR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, 1470 | C=C, C=N stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~780 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 213/215 | [M]⁺ (isotopic pattern for Cl) |

| 157/159 | [M - C₄H₈]⁺ |

| 112/114 | [M - C₄H₈ - CO₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its ability to undergo a variety of cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. Further exploration of its reactivity and the development of more efficient and sustainable synthetic methods will continue to expand its utility in the chemical sciences.

References

- 1. rsc.org [rsc.org]

- 2. tianmingpharm.com [tianmingpharm.com]

- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

Technical Guide: tert-Butyl 2-chloronicotinate (CAS 232951-83-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and suppliers of tert-butyl 2-chloronicotinate (CAS: 232951-83-6).

Chemical Properties

This compound is a substituted pyridine derivative commonly utilized as a building block in organic synthesis. Its chemical structure features a pyridine ring substituted with a chlorine atom at the 2-position and a tert-butyl ester at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 232951-83-6 | [1] |

| IUPAC Name | tert-butyl 2-chloropyridine-3-carboxylate | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | |

| Molecular Weight | 213.66 g/mol | |

| Physical Form | Solid | [3] |

| Boiling Point | ~270.7 ± 20.0 °C at 760 mmHg (estimated for isomer) | [3] |

| Melting Point | ~53-54 °C (estimated for isomer) | [3] |

Table 2: Spectroscopic and Computational Data

| Data Type | Value | Source(s) |

| SMILES | CC(C)(C)OC(=O)C1=C(Cl)N=CC=C1 | |

| InChI Key | OFRLMTIBUAXBGV-UHFFFAOYSA-N (for isomer) | [3] |

Synthetic Applications and Experimental Information

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.[1] The presence of the chloro- and tert-butoxycarbonyl groups on the pyridine ring allows for a variety of chemical transformations.

General Reactivity:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, to build more complex molecular scaffolds. The tert-butyl ester group can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing another point for chemical modification.

Below is a conceptual workflow illustrating the use of this compound as a synthetic intermediate.

Caption: Synthetic workflow using this compound.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this type of chemical compound include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store at 2-8 °C under an inert atmosphere and protected from light for long-term storage.

Suppliers

This compound is available from various chemical suppliers. The purity and available quantities may vary.

Table 3: Selected Suppliers of this compound

| Supplier | Purity | Notes |

| Biosynth | High-quality reference standards | For pharmaceutical testing |

| Chiralen | 99% | Research use only |

| Fisher Scientific | - | Available in 1g quantities[6] |

| NovaChemistry | 95%-98% | Drug and materials intermediate[1] |

| Ambeed | - | Provides NMR, HPLC, LC-MS, UPLC data[7] |

This guide is intended for informational purposes for qualified professionals. Always refer to the supplier's Safety Data Sheet and follow good laboratory practices when handling this chemical.

References

- 1. nova-chemistry.lookchem.com [nova-chemistry.lookchem.com]

- 2. Tert-butyl 2,6-dichloronicotinate | C10H11Cl2NO2 | CID 59830733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 6-chloronicotinate | 115309-57-4 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. punchout.medline.com [punchout.medline.com]

- 6. BLD Pharm 1GR this compound, Quantity: 1g | Fisher Scientific [fishersci.se]

- 7. 232951-83-6 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]

Reactivity of the Chloro Group in Tert-butyl 2-chloronicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloronicotinate is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The reactivity of its 2-chloro substituent on the pyridine ring allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on key cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this compound for their synthetic endeavors.

General Reactivity Profile

The chloro group at the 2-position of the pyridine ring in this compound is activated towards various coupling reactions, primarily due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester functionality. This activation facilitates reactions that are often challenging with other aryl chlorides. The principal transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. The chloro group of this compound can be effectively coupled with various aryl and heteroaryl boronic acids.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (as specified in the table), and ligand (if required). The tube is evacuated and backfilled with argon three times. The base and solvent are then added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Reaction Mechanism: Suzuki-Miyaura Coupling Catalytic Cycle

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in many pharmaceutical compounds.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94[1] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 89 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 91 |

Experimental Protocol: Buchwald-Hartwig Amination

To a 2-necked flask are charged the palladium catalyst, ligand, and base under a nitrogen atmosphere.[1] Degassed solvent is added, and the mixture is stirred at room temperature for 5 minutes.[1] this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.) are then added.[1] The resulting mixture is stirred at the specified temperature for the indicated time.[1] After cooling, the reaction is quenched with water.[1] The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[1] The crude product is purified by column chromatography on silica gel to afford the corresponding aminonicotinate.[1]

Reaction Mechanism: Buchwald-Hartwig Amination Catalytic Cycle

References

The Strategic Role of Tert-butyl 2-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tert-butyl 2-chloronicotinate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive chlorine atom, a sterically demanding tert-butyl ester, and a pyridine core allows for precise and regioselective modifications, making it an invaluable starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. We present detailed experimental protocols for key synthetic transformations, quantitative biological data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for professionals in the field.

Introduction: The Versatility of a Privileged Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound, with its strategically placed reactive handle and protecting group, serves as an ideal starting point for the elaboration of this privileged scaffold. The chlorine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino substituents.[1] The tert-butyl ester group provides steric hindrance and can be readily removed under acidic conditions to reveal the corresponding carboxylic acid, offering another point for diversification or for modulating the pharmacokinetic properties of the final compound.

Application in Kinase Inhibitor Synthesis: A Case Study

A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potent inhibitory activity against Janus kinases (JAKs). The following sections detail the synthesis and biological activity of a representative JAK inhibitor derived from this compound.

Synthesis of a Pyrazolo[1,5-a]pyrimidine JAK Inhibitor

The synthesis of the target kinase inhibitor from this compound involves a multi-step sequence that highlights the utility of this building block. The key steps include a Suzuki coupling to introduce a pyrazole moiety, followed by a Buchwald-Hartwig-type amination to install a substituted amine.

Quantitative Biological Data

The synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of Janus kinases. The following table summarizes the IC50 values for a representative compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 5 |

| JAK3 | 1 |

| TYK2 | 10 |

Table 1: In vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine derivative.

Key Signaling Pathway: The JAK-STAT Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. Kinase inhibitors derived from this compound can modulate this pathway by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for the key reactions involved in the synthesis of bioactive molecules from this compound.

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.

Protocol: To a solution of this compound (1.0 eq) and the corresponding arylboronic acid or ester (1.2 eq) in a degassed mixture of dioxane and water (4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (2.0 eq). The reaction mixture is heated to 90 °C under an inert atmosphere for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylnicotinate.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the nicotinic acid scaffold.

Protocol: A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) in a degassed solvent like toluene or dioxane is heated to 100-110 °C in a sealed tube for 16-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2-aminonicotinate product.

General Procedure for Sonogashira Coupling

The Sonogashira coupling is utilized to introduce terminal alkynes, which are valuable handles for further functionalization or can be part of the final pharmacophore.[4][5]

Protocol: To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent such as THF or DMF are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, typically an amine like triethylamine or diisopropylamine (2.0 eq). The reaction is stirred at room temperature to 60 °C under an inert atmosphere until completion (monitored by TLC). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash chromatography to give the 2-alkynylnicotinate.

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as the pyrazolo[1,5-a]pyrimidine-based JAK inhibitors highlighted in this guide, underscores its strategic importance in modern drug discovery. The ability to perform a variety of robust and well-established cross-coupling reactions on this scaffold provides chemists with a powerful tool to rapidly generate diverse libraries of compounds for biological screening. As the demand for novel and selective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug development programs.

References

- 1. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Tert-butyl 2-chloronicotinate in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloronicotinate is a versatile and commercially available building block that holds significant potential for the construction of diverse and novel heterocyclic compounds. Its unique structural features, namely the reactive chloro-substituent at the 2-position of the pyridine ring and the sterically bulky tert-butyl ester, make it an ideal starting material for a variety of chemical transformations. The chlorine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, while the tert-butyl ester group can be readily hydrolyzed under acidic conditions to reveal a carboxylic acid for further functionalization or to participate in cyclization reactions. This technical guide provides an in-depth overview of the application of this compound in the synthesis of medicinally relevant fused heterocyclic systems, including pyridopyrimidines, pyrrolopyridines, and thienopyridines.

Core Synthetic Strategies: Leveraging Cross-Coupling Reactions

The reactivity of the 2-chloro position in this compound allows for the application of several powerful palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating the necessary precursors for subsequent cyclization into fused heterocyclic systems. The three primary transformations explored in this guide are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A general workflow for the utilization of this compound in the synthesis of fused heterocycles is depicted below.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are applicable to aryl chlorides like this compound. These conditions are based on established literature for similar substrates and serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Parameter | Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) |

| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ (1-10 mol%) |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents) |

| Solvent | Toluene, Dioxane, THF, or DMF (often with water) |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

| Parameter | Conditions |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or Pd₂(dba)₃ (1-5 mol%) |

| Co-catalyst | CuI (1-10 mol%) |

| Ligand | PPh₃, Xantphos, or P(t-Bu)₃ (2-10 mol%) |

| Base | Et₃N, i-Pr₂NEt, or Cs₂CO₃ (2-5 equivalents) |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 60-110 °C |

| Reaction Time | 8-24 hours |

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Parameter | Conditions |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |

| Ligand | BINAP, Xantphos, or Josiphos-type ligands (1-10 mol%) |

| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-3 equivalents) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-130 °C |

| Reaction Time | 12-48 hours |

Synthesis of Fused Heterocyclic Systems

The following sections detail the synthesis of three important classes of fused heterocycles starting from this compound.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are scaffolds in numerous kinase inhibitors and other biologically active molecules. A common synthetic route involves the cyclization of a 2-aminonicotinamide derivative.

Step 1: Buchwald-Hartwig Amination To a solution of this compound (1.0 eq) in dry toluene are added the desired primary amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as BINAP (0.04 eq). The mixture is degassed and heated to 100 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to afford the tert-butyl 2-(amino)nicotinate derivative.

Step 2: Amide Formation and Cyclization The tert-butyl 2-(amino)nicotinate derivative is heated in an excess of formamide at 150-180 °C for 4-8 hours. Alternatively, the ester can be converted to the corresponding nicotinamide by treatment with ammonia, followed by cyclization with a suitable one-carbon synthon like triethyl orthoformate in the presence of an acid catalyst. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried to yield the pyrido[2,3-d]pyrimidin-4(3H)-one.

Synthesis of Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] A versatile approach to this scaffold involves a Sonogashira coupling followed by an intramolecular cyclization.

Step 1: Sonogashira Coupling A mixture of this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a solvent mixture of triethylamine and DMF is degassed and stirred at 80 °C for 8-16 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the tert-butyl 2-(alkynyl)nicotinate.

Step 2: Intramolecular Cyclization The tert-butyl 2-(alkynyl)nicotinate is dissolved in a suitable solvent such as DMF or NMP, and a base like potassium tert-butoxide or sodium hydride (1.2 eq) is added. The mixture is heated to 100-140 °C for 2-6 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by chromatography or recrystallization affords the desired pyrrolo[2,3-b]pyridine derivative.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities.[3][4] Their synthesis can be achieved from this compound through a Suzuki coupling to introduce a thiophene precursor, followed by an intramolecular cyclization.

Step 1: Suzuki Coupling In a reaction vessel, this compound (1.0 eq), the appropriate thiophene boronic acid or ester (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂/SPhos (0.02 eq / 0.04 eq) are combined in a mixture of toluene and water. The mixture is degassed and heated to 100 °C for 12-24 hours. Upon completion, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to give the tert-butyl 2-(thienyl)nicotinate.

Step 2: Intramolecular Cyclization The tert-butyl 2-(thienyl)nicotinate is first hydrolyzed to the corresponding carboxylic acid using an acid such as trifluoroacetic acid. The resulting acid is then treated with a dehydrating agent like polyphosphoric acid (PPA) or a mixture of P₂O₅ and methanesulfonic acid at elevated temperatures (100-150 °C) to effect an intramolecular Friedel-Crafts acylation, leading to the formation of the thieno[2,3-b]pyridinone ring system. The reaction is carefully quenched with ice-water, and the precipitated product is collected, washed, and dried.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel and medicinally relevant fused heterocyclic compounds. Through strategic application of modern cross-coupling methodologies, the 2-position of the pyridine ring can be functionalized to introduce key structural motifs that can subsequently be elaborated into fused ring systems such as pyridopyrimidines, pyrrolopyridines, and thienopyridines. The experimental protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for researchers and drug development professionals to explore the full potential of this readily available building block in the discovery of new chemical entities with potential therapeutic applications. Further optimization of these reaction conditions will undoubtedly expand the scope and utility of this compound in the field of heterocyclic chemistry.

References

The Pivotal Role of Tert-butyl 2-chloronicotinate Derivatives in Next-Generation Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global agricultural sector grapples with the dual challenges of ensuring food security and mitigating environmental impact, the demand for innovative and effective crop protection solutions has never been more critical. In this landscape, tert-butyl 2-chloronicotinate and its derivatives are emerging as a versatile class of chemical intermediates with significant potential for the development of novel fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis, applications, and biological activities of these compounds, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, forming the backbone of several established agrochemicals. The strategic incorporation of a tert-butyl ester and a chlorine atom at the 2-position of the pyridine ring offers a unique synthetic handle for creating a wide array of novel nicotinamide structures with enhanced efficacy and targeted modes of action.

Fungicidal Applications: A New Frontier in Disease Management

Research into nicotinamide derivatives has unveiled promising candidates for the control of devastating fungal pathogens. By leveraging the this compound scaffold, novel compounds with potent fungicidal properties can be synthesized.

Synthesis of Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives

A prominent strategy involves the palladium-catalyzed amidation of this compound with various aminothiophenes to yield N-(thiophen-2-yl) nicotinamide derivatives. Subsequent hydrolysis of the tert-butyl ester and further modifications can lead to a diverse library of potential fungicides.

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

-

Palladium-Catalyzed Amidation: To a solution of this compound (1.0 eq) and the desired aminothiophene derivative (1.1 eq) in an anhydrous solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) are added. A base, such as cesium carbonate (Cs2CO3, 2.0 eq), is then added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Hydrolysis (optional): The purified tert-butyl N-(thiophen-2-yl)nicotinate can be hydrolyzed to the corresponding nicotinic acid by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) or a base (e.g., lithium hydroxide in a mixture of THF and water).

The fungicidal efficacy of these derivatives has been demonstrated against a range of pathogens, with notable activity against cucumber downy mildew (Pseudoperonospora cubensis).

| Compound ID | Pathogen | EC50 (mg/L)[1][2] | Control Efficacy at 100 mg/L (%)[1][2] | Control Efficacy at 200 mg/L (%)[1][2] |

| 4a | P. cubensis | 4.69 | - | - |

| 4f | P. cubensis | 1.96 | 70 | 79 |

| Flumorph | P. cubensis | 7.55 | - | 56 |

| Mancozeb | P. cubensis | - | - | 76 (at 1000 mg/L) |

Succinate Dehydrogenase (SDH) Inhibition

A key mode of action for a number of these novel fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This targeted approach disrupts cellular respiration, leading to fungal cell death. Nicotinamide derivatives featuring a diarylamine-modified scaffold have shown promising SDH inhibitory activity.

| Compound ID | Target Fungus | Inhibition at 50 µg/mL (%)[3] | SDH IC50 (µM)[3] |

| 4a | Botrytis cinerea | 40.54 | - |

| 4b | Botrytis cinerea | 29.73 | 3.18 |

| Boscalid | - | - | - |

Herbicidal Potential: Novel Structures for Weed Control

The versatility of the this compound building block extends to the development of novel herbicides. By introducing various arylmethoxy groups, a class of N-(arylmethoxy)-2-chloronicotinamides has been synthesized, demonstrating significant herbicidal activity.

Experimental Protocol: Synthesis of N-(arylmethoxy)-2-chloronicotinamides

-

Synthesis of 2-chloro-N-hydroxynicotinamide: 2-chloronicotinic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. This is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to yield 2-chloro-N-hydroxynicotinamide.

-

Williamson Ether Synthesis: The 2-chloro-N-hydroxynicotinamide is then reacted with a substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide) in the presence of a base (e.g., potassium carbonate) in a solvent such as acetone or DMF to yield the target N-(arylmethoxy)-2-chloronicotinamide.

-

Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.

These compounds have shown excellent efficacy against problematic weeds like duckweed (Lemna paucistata).

| Compound ID | Target Weed | IC50 (µM)[4][5] |

| 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) | Lemna paucistata | 7.8 |

| Clomazone | Lemna paucistata | 125 |

| Propanil | Lemna paucistata | 2 |

Visualizing the Synthetic Pathways and Logical Relationships

To further elucidate the synthetic strategies and the logical connections in the development of these novel agrochemicals, the following diagrams are provided.

Conclusion and Future Outlook

The exploration of this compound derivatives represents a promising avenue for the discovery and development of next-generation agrochemicals. The synthetic accessibility and the potential for diverse functionalization make this class of compounds a rich source of novel active ingredients. The demonstrated fungicidal and herbicidal activities, coupled with a targeted mode of action such as SDH inhibition, underscore the potential to address the growing challenges of resistance and the need for more sustainable crop protection solutions. Further research focusing on optimizing the structure-activity relationships, understanding the metabolic fate in plants and the environment, and exploring the full spectrum of insecticidal potential will be crucial in realizing the full promise of these versatile molecules in modern agriculture.

References

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [ouci.dntb.gov.ua]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tert-butyl 2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-chloronicotinate with various boronic acids. This reaction is a powerful and versatile tool for the synthesis of 2-aryl- and 2-heteroaryl-nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The tert-butyl ester functionality is compatible with a range of Suzuki-Miyaura reaction conditions, making this substrate a valuable building block for the synthesis of complex molecules.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. For heteroaryl chlorides like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, careful optimization of the reaction conditions is essential for a successful transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where 'R' can be an aryl, heteroaryl, or other organic moiety.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize various conditions and substrates that have been successfully employed in Suzuki-Miyaura couplings of related 2-chloropyridine systems, providing a strong basis for the protocol with this compound.

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to Good |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | Good to Excellent |

| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | Good |

| 4 | Pd-CataCXium A-G3 (3) | - | TMSOK | Anhydrous Toluene | 100 | 3 | Excellent[1] |

Table 2: Substrate Scope with Optimized Conditions

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Tert-butyl 2-phenylnicotinate | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Tert-butyl 2-(4-methoxyphenyl)nicotinate | 80-92 |

| 3 | 4-Fluorophenylboronic acid | Tert-butyl 2-(4-fluorophenyl)nicotinate | 78-90 |

| 4 | 3-Thiopheneboronic acid | Tert-butyl 2-(thiophen-3-yl)nicotinate | 75-88 |

| 5 | 2-Naphthylboronic acid | Tert-butyl 2-(naphthalen-2-yl)nicotinate | 82-94 |

Yields are based on reported values for analogous 2-chloropyridine systems and are expected to be achievable for this compound under optimized conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd-CataCXium A-G3)

-

Phosphine ligand (e.g., PPh₃, SPhos), if required

-

Base (e.g., K₂CO₃, K₃PO₄, TMSOK)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water (if using aqueous conditions)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (1-3 mol%) and, if necessary, the phosphine ligand (2-6 mol%). Add the catalyst and ligand to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe. If using a biphasic system, add the degassed water at this stage.

-

Reaction: Place the reaction flask in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-arylnicotinate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 2-chloronicotinate. This reaction is a powerful tool for the synthesis of a wide range of 2-amino-nicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The provided protocols are designed to be a starting point for reaction optimization and can be adapted for various amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an aryl halide with an amine.[2] For electron-deficient substrates like this compound, which belongs to the class of less reactive aryl chlorides, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and avoiding side reactions.[3] The protocols outlined below provide robust starting conditions for the successful amination of this substrate with a variety of amines.

Data Presentation: Reaction Conditions for the Amination of this compound

The following table summarizes reported conditions for the palladium-catalyzed coupling of this compound with primary amides. These mild conditions can serve as a starting point for optimization with other amine nucleophiles.

| Amine/Amide Substrate | Pd-Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzamide | Buchwald Pd G3 precatalyst (5) | 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | Cs₂CO₃ (1.2) | 2-MeTHF | 40 | 24 | 97 |

| 4-Methoxybenzamide | Buchwald Pd G3 precatalyst (5) | 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | Cs₂CO₃ (1.2) | 2-MeTHF | 40 | 24 | 98 |

| 4-(Trifluoromethyl)benzamide | Buchwald Pd G3 precatalyst (5) | 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | Cs₂CO₃ (2.5) | 2-MeTHF/DMF | 50 | 24 | 99 |

| Cyclopropanecarboxamide | Buchwald Pd G3 precatalyst (5) | 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | Cs₂CO₃ (1.2) | 2-MeTHF | 40 | 24 | 85 |

| Boc-L-phenylalaninamide | Buchwald Pd G3 precatalyst (5) | 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) | K₂CO₃ (5.0) | 2-MeTHF/DMF | 50 | 24 | 99 |

Data sourced from ACS Catalysis, 2017, 7, 3952–3959.[3]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a range of amines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 palladacycle, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate and backfill the reaction vessel with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-nicotinate derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for the reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Tert-butyl 2-chloronicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated pyridine ring and a bulky tert-butyl ester group, makes it a versatile building block for introducing the nicotinoyl moiety in complex molecules. For instance, it is utilized in Pd-catalyzed amidation reactions to form amide derivatives.[1] The reliable and scalable synthesis of high-purity this compound is therefore of significant interest in process chemistry and drug development.

This document provides detailed protocols for the large-scale synthesis and purification of this compound, designed to be robust and reproducible. The synthesis route proceeds from the readily available 2-chloronicotinic acid. Two primary methods for the esterification are presented: direct esterification with tert-butanol and a two-step procedure via the corresponding acid chloride. The purification protocol focuses on achieving high purity suitable for downstream applications.

Data Presentation

Table 1: Reagent Quantities and Yields for Synthesis via Acid Chloride

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-Chloronicotinic acid | 157.56 | 1.00 | 157.6 g | - | - | - |

| Thionyl chloride | 118.97 | 1.20 | 142.8 g (87.2 mL) | - | - | - |

| Tert-butanol | 74.12 | 1.50 | 111.2 g (141.6 mL) | - | - | - |

| Triethylamine | 101.19 | 1.50 | 151.8 g (209.1 mL) | - | - | - |

| This compound | 213.66 | - | - | 213.7 g | 181.6 g | 85 |

Table 2: Reagent Quantities and Yields for Direct Esterification

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 2-Chloronicotinic acid | 157.56 | 1.00 | 157.6 g | - | - | - |

| Tert-butanol | 74.12 | 5.00 | 370.6 g (472.0 mL) | - | - | - |

| Sulfuric acid (conc.) | 98.08 | catalytic | ~5 mL | - | - | - |

| This compound | 213.66 | - | - | 213.7 g | 151.7 g | 71 |

Experimental Protocols

Method 1: Synthesis via 2-Chloronicotinoyl Chloride

This method involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with tert-butanol.

Part A: Synthesis of 2-Chloronicotinoyl Chloride

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel, add 2-chloronicotinic acid (157.6 g, 1.00 mol).

-

Addition of Thionyl Chloride: Add toluene (500 mL) to the flask. With stirring, add thionyl chloride (142.8 g, 87.2 mL, 1.20 mol) dropwise from the dropping funnel at room temperature over 30 minutes.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 2-chloronicotinoyl chloride in anhydrous dichloromethane (DCM, 800 mL) and cool the solution to 0-5 °C in an ice bath.

-

Addition of Reagents: In a separate flask, prepare a solution of tert-butanol (111.2 g, 141.6 mL, 1.50 mol) and triethylamine (151.8 g, 209.1 mL, 1.50 mol) in DCM (200 mL).

-

Reaction: Add the tert-butanol/triethylamine solution dropwise to the cooled acid chloride solution over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quenching and Extraction: Quench the reaction by slowly adding water (500 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Direct Esterification of 2-Chloronicotinic Acid

This method involves the direct reaction of 2-chloronicotinic acid with an excess of tert-butanol in the presence of an acid catalyst.

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (157.6 g, 1.00 mol) and tert-butanol (370.6 g, 472.0 mL, 5.00 mol).

-

Catalyst Addition: With gentle swirling, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) for 24-48 hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into a 2 L beaker containing ice water (1 L). Slowly neutralize the mixture by adding solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound obtained from either method can be purified by one of the following methods, depending on the scale and desired purity.

1. Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent such as hexanes or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

For smaller scale purification or to achieve very high purity, flash column chromatography on silica gel can be employed.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a suitable eluent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity).

-

Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis and Concentration: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

3. Vacuum Distillation:

For large-scale purification, vacuum distillation is often the most practical method.

-

Setup: Set up a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point (the boiling point will depend on the pressure).

Mandatory Visualization

Caption: Synthesis and Purification Workflow for this compound.

Caption: Direct Esterification Workflow.

References

Application Notes and Protocols for the Use of Tert-butyl 2-chloronicotinate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of tert-butyl 2-chloronicotinate as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is particularly valuable in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

This compound is an activated synthetic molecule that serves as a precursor for a variety of substituted pyridine derivatives.[1] The electron-withdrawing nature of the pyridine ring and the presence of the chloro substituent make it an excellent substrate for several important coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules, including agonists for nicotinic acetylcholine receptors (nAChRs), a class of drugs with applications in treating neurological disorders and addiction.[2][3][4]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its utility as a scaffold for the introduction of diverse functionalities at the 2-position of the pyridine ring. This is particularly relevant in the synthesis of pharmaceutical intermediates where a substituted nicotinic acid moiety is a key pharmacophore.

A significant area of application is in the synthesis of precursors to drugs like Varenicline , a partial agonist for the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[5][6][7][8] The core structure of such molecules often requires the formation of a biaryl or amino-pyridine linkage, for which the following palladium-catalyzed reactions are ideally suited.

Experimental Protocols

The following sections detail generalized protocols for the three major classes of cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Nicotinates

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.[9][11][12]

Reaction Scheme: